molecular formula C16H14N2O4 B2673044 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 909857-70-1

4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B2673044
CAS No.: 909857-70-1
M. Wt: 298.298
InChI Key: ILZQDBWJWMOSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound with a unique structure that combines a pyrazole ring with a benzene ring substituted with methoxy and phenoxy groups.

Scientific Research Applications

4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its chemical properties and how it interacts with other substances in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactionsThe final step often involves the hydroxylation of the benzene ring to introduce the diol functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
  • 4-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-11-3-2-4-12(8-11)22-15-9-17-18-16(15)13-6-5-10(19)7-14(13)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQDBWJWMOSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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